molecular formula C8H20ClN B1442278 N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride CAS No. 31820-18-5

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

Cat. No.: B1442278
CAS No.: 31820-18-5
M. Wt: 165.7 g/mol
InChI Key: ZTAMIECNNVGLTJ-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom, which imparts unique chemical properties to the molecule. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of tert

Biological Activity

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. As a derivative of amines, it possesses unique structural features that may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a propanamine backbone. Its molecular formula is C₇H₁₈ClN, and it has notable properties that influence its biological interactions. The presence of the tert-butyl group enhances lipophilicity, which can affect the compound's absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may act as a ligand in receptor studies, modulating pathways associated with neurotransmission and cellular signaling.

Potential Mechanisms Include:

  • Receptor Modulation: The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release.
  • Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.

Biological Activity Data

Research has indicated various biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential cytotoxic effects on cancer cell lines
CNS EffectsModulation of neurotransmitter systems

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity Study
    • A study assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Evaluation
    • In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis at certain doses. The mechanism was linked to oxidative stress pathways.
  • Neuropharmacological Assessment
    • Research focused on the effects of the compound on neurotransmitter levels in animal models. Findings revealed alterations in serotonin and dopamine levels, indicating potential applications in treating mood disorders.

Scientific Research Applications

Pharmaceuticals

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride serves as an intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for specific interactions in drug formulation processes.

  • Case Study : Research has demonstrated its role in synthesizing N-heterocycles via sulfinimines, showcasing its utility in drug development.

Organic Chemistry

The compound is utilized in organic synthesis, particularly in late-stage modifications of complex molecules. Its amine functional group enables it to participate in reactions typical of amines, such as nucleophilic substitutions.

  • Example Reaction : Late-stage hydroxylation at tert-butyl sites has been effectively demonstrated on densely functionalized molecules of pharmaceutical interest.

Biochemistry

In biomolecular studies, the tert-butyl group has been employed as a probe for Nuclear Magnetic Resonance (NMR) studies of macromolecular complexes. This application facilitates the understanding of complex biological systems.

  • Methodology : The tert-butyl groups were attached to specific amino acids within proteins to study their interactions and structural dynamics using advanced NMR techniques.

Properties

IUPAC Name

N-tert-butyl-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-7(2)6-9-8(3,4)5;/h7,9H,6H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAMIECNNVGLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700671
Record name N-tert-Butyl-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31820-18-5
Record name N-tert-Butyl-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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